molecular formula C18H17N3O2 B4439815 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide

Cat. No. B4439815
M. Wt: 307.3 g/mol
InChI Key: CWYQLVWBEVLEKT-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide, also known as DBIBB, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DBIBB is a benzimidazole derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects are still being studied. In

Scientific Research Applications

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in the body. Additionally, N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has been studied for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide is still being studied, but it is believed to work by inhibiting the activity of certain enzymes in the body. N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has also been found to have antioxidant properties. It has been shown to reduce oxidative stress in the body and prevent damage to cells and tissues. N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has also been found to have neuroprotective properties and has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide in lab experiments is its high purity and stability. The synthesis method used to produce N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide yields a high purity compound that is stable and easy to work with. Additionally, N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide is its cost. The synthesis method used to produce N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide is complex and expensive, making it difficult for researchers to obtain large quantities of the compound for their experiments.

Future Directions

There are several future directions for research involving N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide. One potential area of research is the development of new anti-cancer drugs based on the structure of N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide. Researchers could explore the structure-activity relationship of N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide and use this information to design new compounds with improved anti-cancer properties. Additionally, N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide could be further studied for its potential use in imaging applications. Researchers could explore the fluorescence properties of N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide and develop new imaging techniques based on these properties. Finally, N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide could be studied for its potential use in treating neurodegenerative diseases. Researchers could explore the neuroprotective properties of N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide and develop new treatments for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-3-2-4-13(9-12)18(22)19-14-5-6-16-15(10-14)20-17-11-23-8-7-21(16)17/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYQLVWBEVLEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N4CCOCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide
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N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide
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N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide
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N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide
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N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide
Reactant of Route 6
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-3-methylbenzamide

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